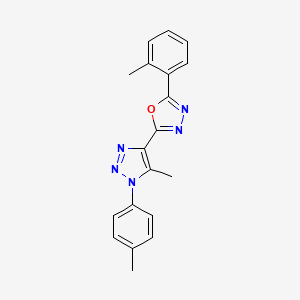

2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,3,4-oxadiazole moiety. The triazole ring is substituted with a methyl group at position 5 and a p-tolyl group at position 1, while the oxadiazole ring bears an o-tolyl substituent at position 3. The p- and o-tolyl groups introduce steric and electronic variations, which may influence molecular interactions in biological systems .

Properties

IUPAC Name |

2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-12-8-10-15(11-9-12)24-14(3)17(20-23-24)19-22-21-18(25-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXXTZMODWTRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid hydrazide with ortho-tolyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles often show significant antimicrobial properties. For instance, compounds similar to 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and LN229 (glioblastoma) . The mechanism often involves inducing apoptosis in cancer cells and disrupting cellular proliferation pathways.

Anticonvulsant Activity

Some derivatives have also been explored for their anticonvulsant properties. In specific models, compounds with similar structural features demonstrated significant activity against induced seizures . This suggests potential for development as therapeutic agents for epilepsy.

Case Study 1: Antimicrobial Screening

A study synthesized several oxadiazole derivatives and tested their antimicrobial efficacy using standard methods such as the cup plate technique. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial activity significantly .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | Staphylococcus aureus | High |

| 5b | Escherichia coli | Moderate |

| 5c | Bacillus subtilis | Low |

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxicity of synthesized oxadiazoles against glioblastoma cells showed promising results. Compounds were screened using MTT assays to evaluate cell viability post-treatment. The findings revealed that certain derivatives led to a substantial decrease in cell viability compared to controls .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | LN229 | 15 |

| 5e | MCF-7 | 22 |

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of triazole and oxadiazole rings. Below is a comparative analysis with key analogues:

Spectral and Physical Properties

- NMR/IR Data : Oxadiazole derivatives (e.g., 3l, 5b) display characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and C=N stretches (~1600 cm⁻¹) . Triazole-containing compounds (e.g., 11a) show NH stretches near 3400 cm⁻¹ .

Biological Activity

The compound 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a hybrid molecule featuring a triazole and oxadiazole structure. Its biological activity has garnered attention in recent research, particularly for its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 391.45 g/mol. The structure includes:

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Oxadiazole ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Substituents : Methyl and tolyl groups that enhance lipophilicity and potentially influence biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl) have shown efficacy against various viral strains. A study demonstrated that certain triazole derivatives could reduce the infectivity of influenza viruses by over 90% at specific doses, indicating strong virucidal properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives containing the triazole moiety exhibit significant activity against both bacterial and fungal strains. For example, compounds with similar structures were tested against Mycobacterium tuberculosis and demonstrated minimum inhibitory concentrations (MIC) as low as 21.25 μM .

Cytotoxicity

Research into the cytotoxic effects of triazole-containing compounds has revealed promising results. Compounds related to the target molecule were tested against various cancer cell lines, including HePG-2 (liver cancer) and Caco-2 (colon cancer), showing notable cytotoxicity . The mechanism often involves interference with DNA synthesis or repair pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the triazole and oxadiazole rings can significantly influence their efficacy:

- Methyl groups : Often enhance activity by increasing lipophilicity.

- Aromatic rings : Contribute to π–π interactions which may stabilize binding to biological targets.

Case Studies

- Antiviral Efficacy Study :

- Cytotoxicity Assessment :

Data Summary Table

Q & A

Q. What are the established synthetic routes for preparing 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

The compound is synthesized via cyclization reactions using amidoxime precursors. A common method involves treating substituted hydrazides with phosphorus oxychloride (POCl₃) or thionyl chloride to form the oxadiazole ring . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can also be employed to construct the triazole moiety, with copper sulfate and sodium ascorbate as typical catalysts . Reaction optimization includes varying solvent systems (e.g., DMF or THF), temperature (80–120°C), and purification via column chromatography or recrystallization to achieve >99% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy : and NMR identify substituent environments (e.g., aromatic protons at δ 7.1–8.3 ppm and methyl groups at δ 2.3–2.5 ppm) .

- X-ray crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, revealing planar oxadiazole and triazole rings with dihedral angles <5° between aromatic groups . Hydrogen-bonding interactions (e.g., C–H···N) stabilize the crystal lattice .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 359.12) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer efficiency . Molecular docking studies (e.g., AutoDock Vina) simulate binding affinities to biological targets (e.g., enzymes or receptors), with binding energies <−7.0 kcal/mol indicating strong interactions . Fluorescence quenching assays further validate interactions with nitro-explosives or metal ions via a "turn-off" mechanism .

Q. How should researchers resolve contradictions between experimental and computational data?

Discrepancies may arise from crystal packing effects vs. gas-phase calculations. Cross-validation strategies include:

- Multi-method characterization : Compare XRD data with DFT-optimized geometries to identify deviations in bond angles (>2°) or torsional strains .

- Spectroscopic cross-checks : Use IR to detect unexpected functional groups (e.g., C=O stretches at 1680 cm⁻¹ indicating hydrolysis byproducts) .

- Refinement software : SHELXL’s restraints for disordered atoms or twinned crystals improve model accuracy .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values <10 µM indicating potency .

- Antimicrobial testing : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

- Mechanistic studies : Fluorescence microscopy or flow cytometry assess apoptosis induction (e.g., Annexin V/PI staining) .

Methodological Considerations

Q. What are the best practices for analyzing intermolecular interactions in crystal structures?

Use Mercury (CCDC) or Olex2 to visualize:

- π-π stacking : Distance between aromatic rings (3.5–4.0 Å) .

- Hydrogen bonds : D–H···A angles >120° and distances <3.5 Å .

- Hirshfeld surfaces : Quantify contact contributions (e.g., H···H, C···H) .

Q. How can reaction yields be improved for scale-up synthesis?

- Catalyst screening : Test alternatives to Cu(I), such as Ru-based catalysts, for higher regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h with 20–30% yield improvement .

- Flow chemistry : Continuous processes enhance reproducibility for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.